![molecular formula C14H13ClFN B3341712 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline CAS No. 1040018-75-4](/img/structure/B3341712.png)
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline
Overview
Description
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is a chemical compound that is widely used in scientific research. It is a member of the aniline family of compounds and is often referred to as CF3. This chemical compound has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline is not fully understood. However, it has been found to interact with various proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to a range of physiological effects. It has also been found to have anti-inflammatory and analgesic properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline in lab experiments is its high purity and yield. This makes it easy to work with and ensures that the results obtained from the experiments are reliable. However, one of the limitations of using this compound is its high cost. This can limit its use in certain experiments and may make it difficult to obtain funding for research projects that require large quantities of the compound.
Future Directions
There are several future directions for research on 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline. One direction is the development of new drugs based on this compound. The anti-inflammatory and analgesic properties of the compound make it a promising candidate for the development of new drugs for the treatment of various diseases. Another direction is the study of the mechanism of action of the compound. Understanding how the compound interacts with various enzymes and proteins in the body can provide insights into the development of new drugs and therapies. Finally, the synthesis of new analogs of the compound can lead to the discovery of new biologically active molecules.
Scientific Research Applications
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline has been extensively used in scientific research. It has been found to have a wide range of applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, it has been used as a starting material for the synthesis of various biologically active molecules. In biochemistry, it has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-4-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-2-7-14(13(15)8-10)17-9-11-3-5-12(16)6-4-11/h2-8,17H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFANFDHWHSJRHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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